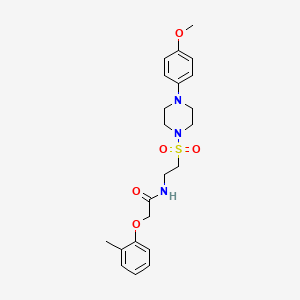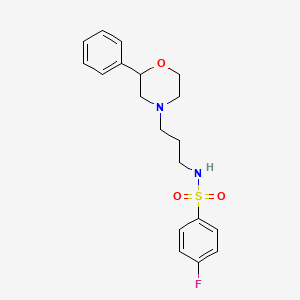
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide" is a derivative of piperazine, featuring methoxyphenyl, sulfonyl, and tolyloxy acetamide groups. This complex structure suggests potential for diverse chemical reactions and properties, pertinent to various scientific inquiries but distanced from direct pharmacological applications as per the provided guidelines.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multiple steps, including sulfonation, alkylation, and amidation. For instance, Khan et al. (2019) discussed the synthesis and biological screening of benzyl and sulfonyl derivatives of piperazine compounds, providing insight into the methodologies that could be relevant to the synthesis of our compound of interest (G. Khan, S. Sreenivasa, Shivaraja Govindaiah, V. Chandramohan, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic and crystallographic techniques. Zhang et al. (2007) synthesized a piperazinedione derivative, highlighting the role of X-ray diffraction in characterizing the molecular structure, which is crucial for understanding the chemical behavior of such compounds (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatility in chemical reactions. Golub and Becker (2015) studied the anodic methoxylation of piperidine derivatives, indicating how modifications in the N-acyl and N-sulfonyl groups affect chemical reactivity, which is relevant for understanding the chemical behavior of our target compound (T. Golub, J. Becker, 2015).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are critical for its application in various fields. The synthesis and structural characterization by Zhang et al. (2007) provide an example of how these properties can be determined and related to the compound's functionality (Shusheng Zhang, Yong-hong Wen, Xiao‐Fang Tang, Xue-mei Li, 2007).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with biological molecules, is essential for predicting the behavior of chemical compounds in different environments. Studies like those by Golub and Becker (2015) offer insights into how structural modifications impact chemical properties (T. Golub, J. Becker, 2015).
科学的研究の応用
Synthesis and Molecular Docking Studies
Research demonstrates the synthesis of compounds related to "N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide" through both conventional and microwave-assisted protocols. These compounds, evaluated for their enzyme inhibitory activities, have shown potential against various enzymes, including bovine carbonic anhydrase and acetylcholinesterase, highlighting their relevance in exploring therapeutic agents (Virk et al., 2018).
Biological Screening for Antibacterial and Anthelmintic Activity
A series of derivatives have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies indicate that these compounds exhibit similar binding poses as standards, correlating well with in vitro data for active compounds. This suggests their potential as leads for the development of new antibacterial and anthelmintic agents (Khan et al., 2019).
Antimicrobial Studies of Pyridine Derivatives
Research into pyridine derivatives, including those structurally related to "this compound", has shown considerable antibacterial activity. This underscores the importance of such compounds in the development of new antimicrobial agents (Patel & Agravat, 2009).
Exploration as Therapeutic Agents for Alzheimer's Disease
A study on multifunctional amides, including derivatives of the mentioned compound, has demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity. These findings are pivotal in Alzheimer's disease research, indicating that such compounds could serve as templates for developing new therapeutic agents (Hassan et al., 2018).
Impurity Profiling for Drug Development
The impurity profile of a closely related compound was determined using liquid chromatography-mass spectrometry, critical for the development of drugs for treating thrombotic disorders. This highlights the importance of understanding and controlling the synthesis process to ensure the purity and efficacy of the drug substance (Thomasberger et al., 1999).
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-18-5-3-4-6-21(18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-7-9-20(29-2)10-8-19/h3-10H,11-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMBCIVDBBFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)


![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)
